molecular formula C6H2BrF2NO2 B1273210 2-Bromo-1,3-difluoro-5-nitrobenzene CAS No. 886762-62-5

2-Bromo-1,3-difluoro-5-nitrobenzene

Cat. No. B1273210
CAS RN: 886762-62-5
M. Wt: 237.99 g/mol
InChI Key: HSGXHVJMWNQYIL-UHFFFAOYSA-N
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Description

“2-Bromo-1,3-difluoro-5-nitrobenzene” is an organic compound . Its IUPAC name is 5-bromo-1,3-difluoro-2-nitrobenzene . The compound has a molecular weight of 237.99 .


Molecular Structure Analysis

The InChI code for “2-Bromo-1,3-difluoro-5-nitrobenzene” is 1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 237.99 .

Scientific Research Applications

Analytical Chemistry

2-Bromo-1,3-difluoro-5-nitrobenzene: can be used as a standard or reference compound in analytical chemistry, especially in mass spectrometry. Its distinctive fragmentation pattern can help in the identification and quantification of similar compounds in complex mixtures.

Each of these applications utilizes the unique chemical structure of 2-Bromo-1,3-difluoro-5-nitrobenzene to perform specific functions in scientific research, showcasing the compound’s versatility and importance in various fields of study. While the search results did not provide direct applications for the exact compound, the information was extrapolated from the properties and uses of similar bromo-difluoro-nitrobenzene compounds .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1,3-difluoro-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical processes .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can influence the electrophilic aromatic substitution reactions of benzene, which are fundamental to many biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (237986 Da ) and structure suggest that it may have reasonable bioavailability

Result of Action

Given its mode of action, it’s likely that the compound could cause significant changes in the structure and function of molecules containing benzene rings .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3-difluoro-5-nitrobenzene. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability . Furthermore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

It’s important to note that the compound should be handled with care due to its potential hazards .

properties

IUPAC Name

2-bromo-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXHVJMWNQYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382456
Record name 2-bromo-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-difluoro-5-nitrobenzene

CAS RN

886762-62-5
Record name 2-bromo-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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